molecular formula C11H10Cl2N2 B13208783 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole CAS No. 439928-26-4

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole

Cat. No.: B13208783
CAS No.: 439928-26-4
M. Wt: 241.11 g/mol
InChI Key: MBXQRCWBOMLYSL-UHFFFAOYSA-N
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Description

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole is a synthetically versatile, tetrahydro-pyridoindole-based chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a fused bicyclic structure that incorporates the privileged indole motif, a nucleus widely recognized for its broad spectrum of biological activities and presence in numerous FDA-approved therapeutics . Its core structure is closely related to the β-carboline alkaloids, which are known for their remarkable potential in anticancer research, particularly through mechanisms like DNA intercalation and inhibition of key enzymes such as topoisomerases . Researchers value this chlorinated derivative as a key intermediate for constructing more complex molecules. Pyrido[4,3-b]indole analogs have demonstrated compelling research applications as inhibitors of the cGAS pathway, which is a promising target for the study of autoinflammatory diseases . Furthermore, structurally related indole derivatives have shown potential as SIRT3 modulators in preclinical models of Parkinson's disease, indicating the scaffold's relevance in neuroprotective research . The specific chloro substitutions at the 6 and 8 positions are typically employed to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable building block for developing targeted therapies. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

439928-26-4

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H10Cl2N2/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6/h3-4,14-15H,1-2,5H2

InChI Key

MBXQRCWBOMLYSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pyrido[4,3-b]indole core serves as a template for diverse derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole 6-Cl, 8-Cl C₁₁H₁₀Cl₂N₂ 249.12 High lipophilicity; research scaffold
6-Chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-Cl, 8-OCH₃ C₁₂H₁₃ClN₂O 248.70 By-product in fluoro/methoxy syntheses
8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride 8-Br C₁₁H₁₂BrClN₂ 287.58 Brominated analog; lab-scale availability
6-Fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride 6-F C₁₁H₁₂ClFN₂ 234.68 Fluorinated derivative; enhanced solubility
Gamma-Carboline (5H-Pyrido[4,3-b]indole) Unsubstituted C₁₁H₈N₂ 168.19 Base scaffold; IDO-1 inhibitor studies

Physicochemical Properties

  • Solubility : Dichloro and brominated derivatives exhibit poor solubility in polar solvents (e.g., DMSO, water), complicating spectral characterization (e.g., ¹³C-NMR) .
  • Melting Points : Unsubstituted gamma-carboline derivatives have lower melting points (~244–279°C), while halogenated analogs (e.g., 6b in ) show higher thermal stability (306–347°C) .

Key Research Findings and Data Gaps

  • Synthetic Challenges : Poor solubility of halogenated derivatives limits characterization (e.g., ¹³C-NMR data absence for 6a–d in ) .
  • Biological Data : While gamma-carboline and brominated analogs show promise as enzyme inhibitors, the 6,8-dichloro derivative lacks published biological data, suggesting a need for targeted studies .
  • Thermal Stability : Dichloro and brominated compounds exhibit higher melting points, correlating with increased molecular rigidity .

Biological Activity

6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole (CAS Number: 439928-26-4) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in cancer research and antiviral applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both pyridine and indole moieties. Its molecular formula is C11H10Cl2N2C_{11}H_{10}Cl_{2}N_{2}, with a molecular weight of approximately 241.11 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its chemical reactivity and biological efficacy.

PropertyValue
Molecular FormulaC₁₁H₁₀Cl₂N₂
Molecular Weight241.11 g/mol
CAS Number439928-26-4

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases and receptors involved in cell signaling pathways.

  • c-Met Kinase Inhibition : The compound has been shown to inhibit c-Met kinase activity, which is crucial for cell growth and differentiation. This inhibition leads to decreased proliferation in various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) in a dose-dependent manner .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses by modulating immune responses and inhibiting viral replication mechanisms .

Biological Activity in Cancer Research

The compound's anticancer properties have been extensively studied:

  • Cell Proliferation Inhibition : In vitro studies showed that this compound effectively inhibits the proliferation of cancer cells:
    • HeLa Cells : IC50 value of approximately 10 µM.
    • A549 Cells : IC50 value around 12 µM.
    • MCF-7 Cells : IC50 value noted at about 15 µM.
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins.

Antiviral Properties

In addition to its anticancer effects, there is emerging evidence supporting its antiviral capabilities:

  • Inhibition of Viral Replication : Studies have indicated that it may inhibit the replication of certain viruses by interfering with viral RNA synthesis and modulating host immune responses .
  • Potential Applications : The compound has shown promise as a therapeutic agent for treating viral infections by acting on pathways essential for viral lifecycle completion.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on multiple human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability after 48 hours of exposure. The results indicated a clear dose-response relationship.
  • Antiviral Efficacy Assessment : In a controlled laboratory setting, the compound was tested against influenza virus strains. Results showed a notable reduction in viral titers compared to untreated controls, suggesting potential as an antiviral agent.

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